Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-
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Overview
Description
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phthalimide and has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is not fully understood. However, it has been suggested that this compound may act as a modulator of protein-protein interactions.
Biochemical And Physiological Effects
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound has been shown to have a range of biochemical and physiological effects, which may make it useful for studying a variety of biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-. One direction is to further study its potential as a drug candidate, particularly for the treatment of neurological disorders. Additionally, further research could be done to better understand the compound's mechanism of action and its potential as a modulator of protein-protein interactions. Finally, research could be done to explore the potential of this compound for use in imaging applications.
Synthesis Methods
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, can be synthesized using a variety of methods. One such method involves the reaction of phthalimide with 4-(octahydroazocin-1-yl)but-2-ynyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-.
Scientific Research Applications
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
properties
CAS RN |
19446-30-1 |
---|---|
Product Name |
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)- |
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[4-(azocan-1-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O2/c22-18-16-10-4-5-11-17(16)19(23)21(18)15-9-8-14-20-12-6-2-1-3-7-13-20/h4-5,10-11H,1-3,6-7,12-15H2 |
InChI Key |
YLXJAIWUVMTROU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Other CAS RN |
19446-30-1 |
Origin of Product |
United States |
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